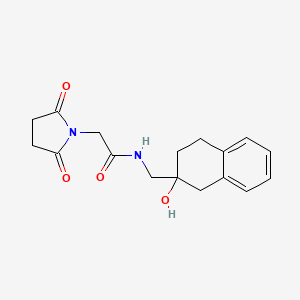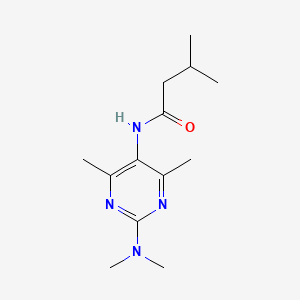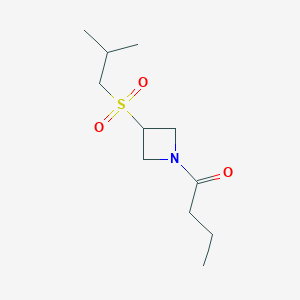![molecular formula C27H27N3O4 B2924491 4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one CAS No. 1018053-34-3](/img/structure/B2924491.png)
4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Selective NR1/2B N-methyl-D-aspartate Receptor Antagonists
Benzimidazole derivatives, such as indole-2-carboxamides and benzimidazole-2-carboxamides, have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor. These compounds demonstrate low nanomolar activity in binding and functional assays. Their relevance extends to neuroscientific research, particularly in exploring treatments for conditions mediated by NMDA receptor activity, such as neurodegenerative diseases and neuropathic pain. The development of a CoMSIA model based on binding data of these derivatives provides a framework for understanding the structural requirements for activity at the NMDA receptor, facilitating the design of more effective therapeutic agents (Borza et al., 2007).
Antifungal Activity
Benzimidazole derivatives have also been synthesized with the aim of developing new antifungal agents. These compounds were evaluated for their biological activity against various fungi, including Aspergillus terreus and Aspergillus niger. The study concluded that certain synthesized benzimidazole derivatives are biologically active and have potential as antifungal agents. This suggests their applicability in agricultural and pharmaceutical research, aiming to control fungal infections in crops and humans respectively (Jafar et al., 2017).
Corrosion Inhibition
In the field of material science, benzimidazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. This application is critical in industrial settings where the prevention of material degradation can lead to increased safety and reduced costs. The efficacy of these compounds as corrosion inhibitors was attributed to their ability to form a protective layer on the metal surface, thereby reducing the rate of corrosion. This research contributes to the development of safer and more durable materials for use in a variety of industrial applications (Yadav et al., 2013).
Antioxidant and Anticancer Properties
Benzimidazole derivatives have also been explored for their antioxidant and anticancer properties. Research indicates that these compounds exhibit significant ability to scavenge peroxyl radicals, highlighting their potential as antioxidants. Furthermore, certain derivatives have demonstrated marked antineoplastic activity in low micromolar concentrations against human malignant cell lines, including MCF-7 (breast cancer) and AR-230. These findings suggest that benzimidazole derivatives could serve dual roles as antioxidants and anticancer agents, offering a promising avenue for the development of new therapeutic strategies (Argirova et al., 2022).
Mecanismo De Acción
Target of Action
The compound, also known as Ranolazine , primarily targets the late sodium current in cardiomyocytes . This current is responsible for the regulation of sodium ions in the heart cells, which plays a crucial role in the contraction and relaxation of the heart muscle.
Mode of Action
Ranolazine inhibits the late sodium current, thereby minimizing calcium overload in ischemic cardiomyocytes . By reducing the influx of sodium ions, the intracellular concentration of calcium ions is decreased, leading to less contractile force in the heart muscle. This results in a reduction of the heart’s oxygen demand, which can be beneficial in conditions like angina .
Biochemical Pathways
Ranolazine’s action on the late sodium current indirectly affects the myocardial metabolism . It prevents fatty acid oxidation and favors glucose utilization, ameliorating the “energy starvation” of the failing heart . This shift in energy substrate utilization can have significant effects on the heart’s function, particularly in the context of heart failure .
Result of Action
The inhibition of the late sodium current and the subsequent decrease in calcium overload lead to a reduction in the heart’s oxygen demand . This can result in a decrease in the frequency of angina attacks in individuals with coronary artery disease . Additionally, the shift in energy substrate utilization can help to alleviate the symptoms of heart failure .
Action Environment
Propiedades
IUPAC Name |
4-[1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c1-33-24-13-7-8-14-25(24)34-18-21(31)17-30-23-12-6-5-11-22(23)28-27(30)19-15-26(32)29(16-19)20-9-3-2-4-10-20/h2-14,19,21,31H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQDIJZHVJHDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2924409.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2924413.png)

![2-Methyl-4-[(methylsulfanyl)methyl]-6-(phenylsulfanyl)pyrimidine](/img/structure/B2924415.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2924417.png)



![2-[(8As)-7,7-difluoro-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2924423.png)
![N-(1-Cyanocyclohexyl)-2-[(3S,4S)-3-methoxy-4-(2H-triazol-4-yl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2924424.png)

![(4R,6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol](/img/structure/B2924429.png)
